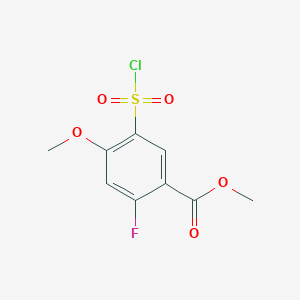![molecular formula C18H27N3O4S B2918812 3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 729582-35-8](/img/structure/B2918812.png)
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Vue d'ensemble
Description
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a synthetic organic compound. Its unique structure encompasses both a benzodiazole ring and a sulfamoyl group, potentially attributing distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Preparation:
Sulfamoylation: : Incorporating the diethylsulfamoyl group involves reacting the benzodiazole derivative with diethyl sulfamoyl chloride in the presence of a base like pyridine.
Final Step: : The propanoic acid chain is attached using a nucleophilic substitution reaction, with sodium hydride and 3-bromopropanoic acid as reactants.
Industrial Production Methods
Industrial-scale production would likely employ continuous-flow reactors to maintain reaction control and yield. Solvent optimization, such as using toluene for alkylation and dichloromethane for sulfamoylation, ensures high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The benzodiazole ring may undergo oxidative processes, typically involving reagents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions involving the sulfamoyl group can occur in the presence of reagents like lithium aluminum hydride.
Substitution: : The compound’s acid group allows for esterification or amide formation when reacted with alcohols or amines under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sulfuric acid or hydrochloric acid catalysis for esterification.
Major Products
Oxidation: : Formation of carboxylated derivatives on the benzodiazole ring.
Reduction: : Conversion to corresponding amine derivatives.
Substitution: : Esters or amides, depending on the reactants used.
Applications De Recherche Scientifique
In Chemistry
Catalysis: : Serves as a ligand in transition metal complexes for catalytic applications.
Material Science: : Potentially used in polymer modifications to impart specific properties.
In Biology
Enzyme Inhibition: : May act as an inhibitor for specific enzymes, impacting metabolic pathways.
Cell Signaling: : Studied for its role in cell signaling pathways, especially in cancer research.
In Medicine
Drug Development: : Explored for potential therapeutic agents due to its unique structure.
Diagnostics: : Utilized in developing diagnostic assays.
In Industry
Chemical Intermediates: : Acts as an intermediate in the synthesis of other complex molecules.
Stabilizers: : Used as a stabilizer in various formulations due to its chemical stability.
Mécanisme D'action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its benzodiazole ring can intercalate with DNA, potentially impacting gene expression. The sulfamoyl group interacts with protein active sites, modifying enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,3-benzodiazole-2-ylpropanoic acid: : Lacks the sulfamoyl group, impacting its reactivity and biological activity.
3-[1-methyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid: : The methyl group instead of the butyl group alters hydrophobic interactions.
5-(diethylsulfamoyl)-1H-benzotriazole: : Similar sulfamoyl group but different ring structure, leading to different chemical properties.
Uniqueness
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid stands out due to its combined benzodiazole and sulfamoyl functionalities, offering a unique set of chemical and biological properties not found in the compared structures.
Propriétés
IUPAC Name |
3-[1-butyl-5-(diethylsulfamoyl)benzimidazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-7-12-21-16-9-8-14(26(24,25)20(5-2)6-3)13-15(16)19-17(21)10-11-18(22)23/h8-9,13H,4-7,10-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAELKLKKYXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729582-35-8 | |
| Record name | 3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2918729.png)
![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)
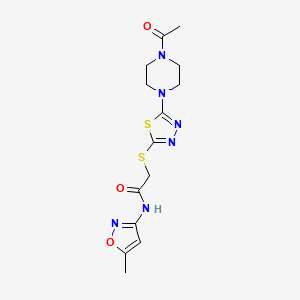
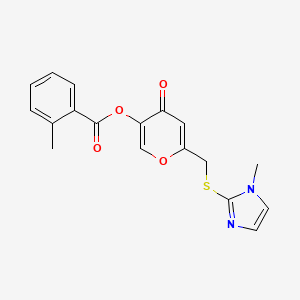
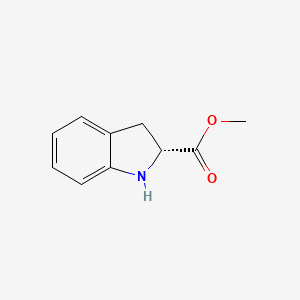
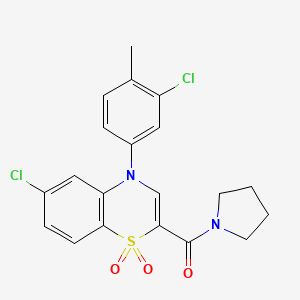
![ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2918738.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2918742.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)

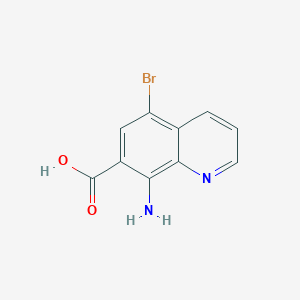
![2,5-dichloro-N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2918749.png)
![3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2918751.png)
